Phenazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

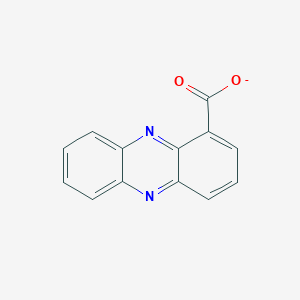

Phenazine-1-carboxylate is a monocarboxylic acid anion that is the conjugate base of phenazine-1-carboxylic acid; major species at pH 7.3. It is a conjugate base of a phenazine-1-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

PCA is recognized for its role in plant disease management due to its antifungal and antibacterial properties. It is produced by certain strains of Pseudomonas, which can enhance plant health and yield by suppressing pathogens.

Case Study: Antagonistic Activity

A study demonstrated that PCA produced by marine Pseudomonas aeruginosa exhibited antagonistic effects against Vibrio anguillarum, a pathogen affecting aquaculture. The compound was shown to inhibit the growth of this bacterium effectively, suggesting its potential as a biocontrol agent in marine environments .

Medical Applications

PCA has been investigated for its potential therapeutic effects, particularly in bone health and cancer treatment.

Osteoblast Differentiation

Research indicated that PCA induces osteoblast differentiation in MC3T3-E1 cells, leading to increased alkaline phosphatase activity. This suggests that PCA could be utilized in treatments aimed at enhancing bone formation and healing . The study found that PCA acts synergistically with other compounds to promote osteogenic activity, highlighting its potential in regenerative medicine.

Cancer Research

PCA has also been studied for its cytotoxic effects on cancer cells. It induces programmed cell death in certain cancer cell lines, making it a candidate for developing new anticancer therapies .

Environmental Applications

The redox properties of PCA make it useful in environmental applications, particularly in bioremediation and as a redox mediator.

Redox Flow Batteries

Phenazine derivatives, including PCA, are being explored as organic redox species for low-cost redox flow batteries. Their ability to undergo reversible redox reactions allows them to act as efficient electron shuttles, enhancing energy storage systems . The stability and solubility of PCA can be tailored through molecular engineering, making it a promising candidate for sustainable energy solutions.

Biochemical Pathways

PCA plays a crucial role in microbial electron transport chains. It acts as an electron acceptor under anaerobic conditions, facilitating microbial respiration and nutrient acquisition . This property is particularly important for Pseudomonas aeruginosa, which can utilize PCA to enhance its survival in low-oxygen environments.

Detoxification Mechanisms

Certain bacterial strains have developed mechanisms to detoxify PCA, converting it into less harmful derivatives. For instance, Bacillus sp. G2112 can transform PCA into red pigments through enzymatic processes, demonstrating the ecological interactions involving this compound . Understanding these pathways is essential for developing strategies to manage PCA levels in agricultural settings.

Data Summary Table

Analyse Chemischer Reaktionen

Enzymatic Decarboxylation

PCA undergoes reversible decarboxylation catalyzed by prenylated-FMN-dependent decarboxylases (UbiD family) . Key mechanistic insights include:

-

PhdA-Catalyzed Reaction :

Phenazine-1-carboxylic acid decarboxylase (PhdA) from Mycolicibacterium fortuitum decarboxylates PCA under physiological conditions. The reaction exhibits: -

Proposed Mechanism :

A 1,3-dipolar cycloaddition mechanism involving prFMN cofactor activation, with transient formation of a quinonoid intermediate stabilized by hydrogen bonding .

Functionalization Reactions

-

Hydrazone Derivatives :

Condensation of PCA hydrazide with aldehydes yields hydrazones (e.g., 3a–3j ), showing antitumor activity against HeLa and A549 cells (IC₅₀ = 12–45 μM) . -

Halogenation :

Bromo- and chloro-substituted PCA analogues synthesized via sodium borohydride-mediated reductive cyclization .

Reaction Kinetics and Modeling

PCA production and conversion kinetics have been quantitatively modeled:

Fermentation Kinetics

-

Luedeking-Piret Model :

dtdP=αdtdC+βC

PCA production in Pseudomonas spp. follows mixed growth-associated kinetics:Where α=0.12g L−1 (growth-associated) and β=0.008g L−1h−1 (non-growth-associated) .

PhzO-Catalyzed Hydroxylation

-

NADPH/Fe²⁺ Dependency :

Conversion of PCA to 2-hydroxy-PCA by PhzO requires NADPH and Fe²⁺, with Km=0.24mM for PCA .

Key Reaction Parameters

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Decarboxylation kcat | 4.7 s⁻¹ | pH 7.5, 25°C | |

| Isomerization ΔG‡ | 18.2 kcal/mol | QM/MM (B3LYP/6-31G*) | |

| Hydrazide Condensation | 80°C, 6 h (EtOH/H₂O) | Aldehyde:phenazine = 1:1 |

Eigenschaften

Molekularformel |

C13H7N2O2- |

|---|---|

Molekulargewicht |

223.21 g/mol |

IUPAC-Name |

phenazine-1-carboxylate |

InChI |

InChI=1S/C13H8N2O2/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,(H,16,17)/p-1 |

InChI-Schlüssel |

JGCSKOVQDXEQHI-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)[O-] |

Kanonische SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)[O-] |

Synonyme |

1-phenazinecarboxylic acid 1-phenazinecarboxylic acid, sodium salt NRRL B-15132 phenazine-1-carboxylate phenazine-1-carboxylic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.